![molecular formula C21H16O4 B5751271 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5751271.png)
3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of flavonoids. It is also known as flavone-8-acetic acid (FAA) and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves the induction of apoptosis (programmed cell death) in cancer cells. FAA has been found to activate the extrinsic pathway of apoptosis by upregulating the expression of death receptors such as Fas and TRAIL. Additionally, FAA has been shown to inhibit the activity of angiogenic factors such as vascular endothelial growth factor (VEGF), thereby inhibiting the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to exhibit antioxidant and anti-microbial activities. It has also been shown to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is its low toxicity and high selectivity towards cancer cells. Additionally, FAA has been found to enhance the activity of chemotherapeutic agents such as cisplatin and doxorubicin, thereby improving their efficacy. However, one of the limitations of using FAA is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one. One of the areas of research is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of FAA in immunotherapy and combination therapy with other anti-cancer agents. Finally, the mechanism of action of FAA needs to be further elucidated to identify potential targets for drug development.
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. Its anti-tumor, anti-inflammatory, and anti-angiogenic properties make it a promising candidate for cancer therapy. Further research is needed to explore its full potential and develop novel formulations that can improve its efficacy and bioavailability.
Méthodes De Synthèse
The synthesis of 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves the reaction of 8-hydroxyflavone with 2-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. It has been extensively studied for its potential applications in cancer research, particularly in the treatment of solid tumors. FAA has also been shown to enhance the activity of immune cells, making it a promising candidate for immunotherapy.
Propriétés
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-19-9-5-2-6-14(19)13-24-15-10-11-17-16-7-3-4-8-18(16)21(22)25-20(17)12-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMPOIUVBLBDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
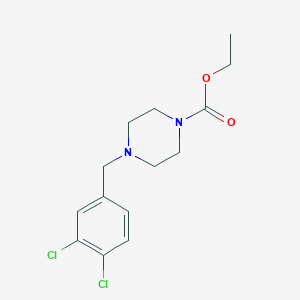
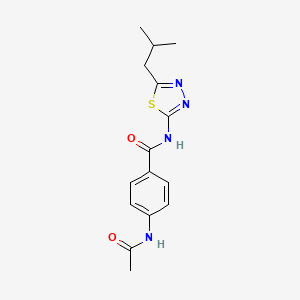
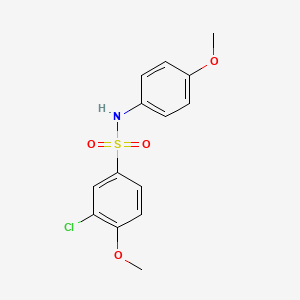
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)
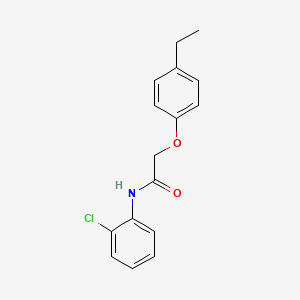
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)
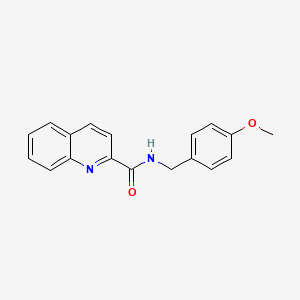
![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)
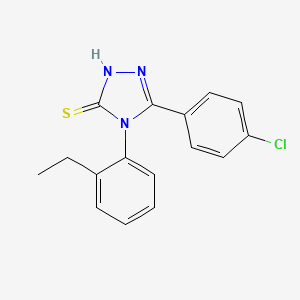
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)
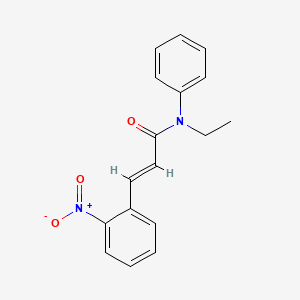
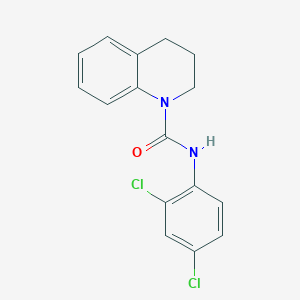
![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
